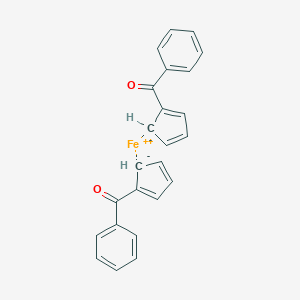

Di(benzoylcyclopentadienyl) Iron

货号 B081798

CAS 编号:

12180-80-2

分子量: 394.2 g/mol

InChI 键: RFFFQOLCTAEBMA-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

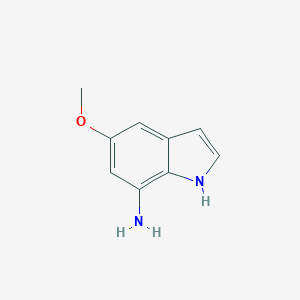

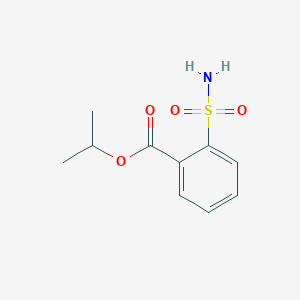

Di(benzoylcyclopentadienyl) Iron, also known as 1,1’-Dibenzoylferrocene, has the molecular formula C24H18FeO2 and a molecular weight of 394.25 . It is also referred to by other synonyms such as Bis(benzoylcyclopentadienyl) Iron .

Synthesis Analysis

A paper published in Dalton Transactions discusses a strategy for the preparation of a series of ferricenium complexes bearing either electron-donating or electron-withdrawing substituents . This could potentially be applied to the synthesis of Di(benzoylcyclopentadienyl) Iron.Molecular Structure Analysis

The molecular structure of Di(benzoylcyclopentadienyl) Iron is represented by the SMILES string: O=C(C1=CC=CC1[Fe]C1C=CC=C1C(=O)C1=CC=CC=C1)C1=CC=CC=C1 . The compound has a molecular weight of 394.25 g/mol .Chemical Reactions Analysis

A study in Dalton Transactions provides insights into the chemical reactions of ferricenium derivatives . The study reveals that the nature of the substituents on the cyclopentadienyl (Cp) ligands displays a more significant impact on the metal–ligand separations in the oxidized species than in their neutral analogs .Physical And Chemical Properties Analysis

Di(benzoylcyclopentadienyl) Iron is a powder to crystal substance with an orange to brown color . It has a melting point of 103 °C and a density of 1.42 g/cm3 . It is soluble in toluene .科学研究应用

-

Application in Electrochemical Investigations

- Field : Chemistry

- Summary : Ferricenium derivatives, which are similar to “Di(benzoylcyclopentadienyl) Iron”, have been used in synthetic, spectroscopic, structural, and electrochemical investigations . These systems were thoroughly investigated for their ground state electronic structures in both solution and solid states .

- Methods : The methods involved the use of infrared (IR) and nuclear magnetic resonance (NMR) spectroscopies, single crystal X-ray crystallography, and electrochemical measurements .

- Results : The study revealed that the nature of the substituents on the cyclopentadienyl (Cp) ligands displays a more significant impact on the metal–ligand separations (Fe⋯Ct) in the oxidized species than in their neutral analogs .

-

Application in Antibacterial Iron (III) Complexes

- Field : Biochemistry

- Summary : Iron (III) complexes of the veterinary antibiotic monensin, which are similar to “Di(benzoylcyclopentadienyl) Iron”, have been synthesized and characterized .

- Methods : The methods involved the use of IR, EPR, NMR, and Mössbauer spectroscopies, thermal (TG-DTA/MS) and elemental analyses .

- Results : The biological assay revealed the enhanced antibacterial potential of the newly obtained complexes against the Gram-positive aerobic microorganisms Bacillus cereus and Bacillus subtilis .

-

Application in Catalysis

- Field : Organometallic Chemistry

- Summary : (Cyclopentadienone)iron complexes (CICs), which are similar to “Di(benzoylcyclopentadienyl) Iron”, have been used as pre-catalysts due to their easy preparation and robustness .

- Methods : The methods involved the synthesis of (Cyclopentadienone)iron complexes (CICs) and their application in various catalytic reactions .

- Results : The results of these studies have shown that these complexes are effective catalysts in a variety of reactions .

-

Application in Synthetic Chemistry

- Field : Synthetic Chemistry

- Summary : A series of ferricenium complexes bearing either electron-donating or electron-withdrawing substituents with weakly coordinating anions such as [B (C 6 F 5) 4] − or SbF 6− have been prepared . These complexes are similar to “Di(benzoylcyclopentadienyl) Iron”.

- Methods : The methods involved the use of infrared (IR) and nuclear magnetic resonance (NMR) spectroscopies, single crystal X-ray crystallography, and electrochemical measurements .

- Results : The study revealed that the nature of the substituents on the cyclopentadienyl (Cp) ligands displays a more significant impact on the metal–ligand separations (Fe⋯Ct) in the oxidized species than in their neutral analogs .

-

Application in Material Science

- Field : Material Science

- Summary : “Di(benzoylcyclopentadienyl) Iron” is also known as 1,1’-Dibenzoylferrocene . Ferrocene and its derivatives have been widely used in the design and synthesis of metallocene-based conductive polymers for their excellent thermal stability, redox behavior, and planar geometry .

- Methods : The methods involved the synthesis of metallocene-based conductive polymers using ferrocene and its derivatives .

- Results : The resulting materials have shown excellent thermal stability and redox behavior, making them suitable for various applications in material science .

-

Application in the Synthesis of Highly Substituted Cyclopentadienes

- Field : Organic Chemistry

- Summary : Cyclopentadienes, which are part of “Di(benzoylcyclopentadienyl) Iron”, are important building blocks in organic synthesis . They can be synthesized through various methods including five-membered ring constructing annulation reactions (e.g., [2 + 2 + 1] and [3 + 2] annulation reactions) and electrocyclization reactions (e.g., Nazarov Cyclization) .

- Methods : The methods involved the synthesis of cyclopentadienes through various annulation and electrocyclization reactions .

- Results : The resulting cyclopentadienes have been used as important building blocks in organic synthesis .

-

Application in Electrochemical Investigations

- Field : Chemistry

- Summary : A series of ferricenium complexes bearing either electron-donating or electron-withdrawing substituents with weakly coordinating anions such as [B (C 6 F 5) 4] − or SbF 6− have been prepared . These systems were thoroughly investigated for their ground state electronic structures in both solution and solid states .

- Methods : The methods involved the use of infrared (IR) and nuclear magnetic resonance (NMR) spectroscopies as well as single crystal X-ray crystallography and electrochemical measurements .

- Results : The study revealed that the nature of the substituents on the cyclopentadienyl (Cp) ligands displays a more significant impact on the metal–ligand separations (Fe⋯Ct) in the oxidized species than in their neutral analogs .

-

Application in Material Science

- Field : Material Science

- Summary : “Di(benzoylcyclopentadienyl) Iron” is also known as 1,1’-Dibenzoylferrocene . Ferrocene and its derivatives have been widely used in the design and synthesis of metallocene-based conductive polymers for their excellent thermal stability, redox behavior, and planar geometry .

- Methods : The methods involved the synthesis of metallocene-based conductive polymers using ferrocene and its derivatives .

- Results : The resulting materials have shown excellent thermal stability and redox behavior, making them suitable for various applications in material science .

-

Application in the Synthesis of Highly Substituted Cyclopentadienes

- Field : Organic Chemistry

- Summary : Cyclopentadienes, which are part of “Di(benzoylcyclopentadienyl) Iron”, are important building blocks in organic synthesis . They can be synthesized through various methods including five-membered ring constructing annulation reactions (e.g., [2 + 2 + 1] and [3 + 2] annulation reactions) and electrocyclization reactions (e.g., Nazarov Cyclization) .

- Methods : The methods involved the synthesis of cyclopentadienes through various annulation and electrocyclization reactions .

- Results : The resulting cyclopentadienes have been used as important building blocks in organic synthesis .

安全和危害

属性

IUPAC Name |

cyclopenta-1,3-dien-1-yl(phenyl)methanone;iron(2+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H9O.Fe/c2*13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;/h2*1-9H;/q2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFFQOLCTAEBMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1C(=O)C2=CC=CC=C2.[CH-]1C=CC=C1C(=O)C2=CC=CC=C2.[Fe+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FeO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di(benzoylcyclopentadienyl) Iron | |

CAS RN |

12180-80-2 |

Source

|

| Record name | 1,1′-Dibenzoylferrocene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12180-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Dibenzoylferrocene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012180802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

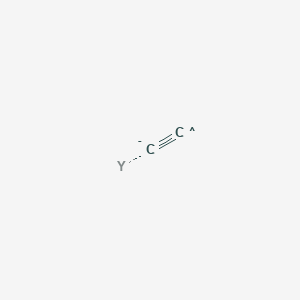

Yttrium carbide (YC2)

12071-35-1

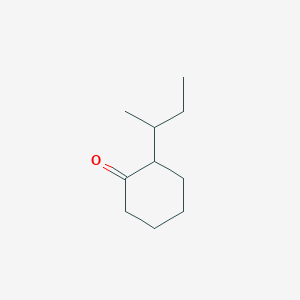

2-sec-Butylcyclohexanone

14765-30-1

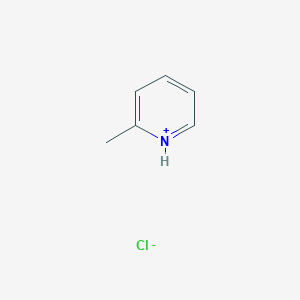

2-Methylpyridinium chloride

14401-91-3

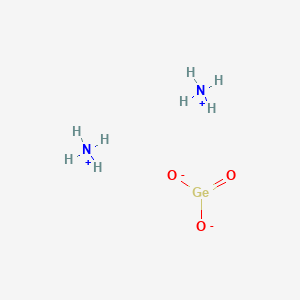

Diammonium germanate

12183-63-0

![7-Methylbenzo[b]thiophene](/img/structure/B81734.png)